Ammonium cinnamate

Description

Properties

CAS No. |

25459-05-6 |

|---|---|

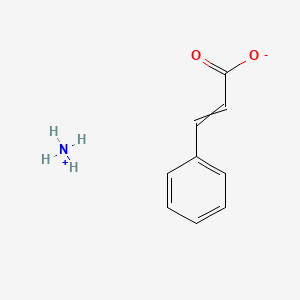

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

azanium;3-phenylprop-2-enoate |

InChI |

InChI=1S/C9H8O2.H3N/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);1H3 |

InChI Key |

PBLWYVAEJYQTLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Differences

Cinnamate derivatives vary primarily in their functional groups and counterions, influencing their solubility and reactivity:

Physical and Chemical Properties

- Solubility : this compound’s ionic nature enhances water solubility, unlike ester derivatives (e.g., ethyl cinnamate, benzyl cinnamate), which are lipid-soluble .

- Stability : Ester cinnamates (e.g., phenethyl cinnamate) exhibit thermal stability suitable for flavoring and perfumery , while ammonium salts may degrade under high heat due to ammonium dissociation.

Research Findings and Efficacy

Nematicidal Activity

Ethyl cinnamate demonstrates potent nematicidal activity against Bursaphelenchus xylophilus (LC₅₀: 0.114 mg/ml), outperforming allyl cinnamate (LC₅₀: 0.195 mg/ml) . Structural modifications, such as nitro or methoxy groups, enhance efficacy (e.g., 4-methoxycinnamonitrile, LC₅₀: 0.224 mg/ml) .

Preparation Methods

Preparation via Ammonia Gas Saturation in Methanol

An alternative approach utilizes ammonia gas instead of aqueous ammonia, offering better control over reaction stoichiometry and reduced water content in the final product.

Methodology and Optimization

In this method, cinnamic acid is dissolved in methanol, and anhydrous ammonia gas is bubbled through the solution until saturation is achieved. The reaction vessel is then sealed and stirred for 24–48 hours to ensure complete salt formation. Slow evaporation of methanol under ambient conditions yields ammonium cinnamate as a white crystalline solid.

Key Considerations:

- Solvent Choice : Methanol is preferred due to its ability to dissolve both cinnamic acid and ammonia while facilitating easy solvent removal.

- Gas Flow Rate : Excessive bubbling can lead to ammonia loss, requiring controlled gas introduction.

- Temperature : Room temperature (20–25°C) is optimal to prevent side reactions such as esterification or amidation.

Alternative Synthetic Routes and Considerations

From Cinnamic Acid Chloride and Ammonia

Although primarily used for synthesizing cinnamic acid amide, the reaction between cinnamic acid chloride ($$ \text{C}9\text{H}7\text{ClO} $$) and ammonia can yield this compound under specific conditions. However, this route is less common due to competing amidation pathways and the formation of ammonium chloride ($$ \text{NH}_4\text{Cl} $$) as a byproduct.

Reaction Pathway:

$$

\text{C}9\text{H}7\text{ClO} + 2\text{NH}3 \rightarrow \text{C}9\text{H}{11}\text{NO}2 + \text{NH}_4\text{Cl}

$$

The procedure involves adding cinnamic acid chloride to concentrated aqueous ammonia, followed by extraction with ethyl acetate to isolate the ammonium salt. Yields of 61–71% have been reported when using undistilled cinnamic acid chloride, though purity requires recrystallization from water.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages, limitations, and practical considerations of each method:

Q & A

Q. How to address conflicting results in this compound’s photodegradation kinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.